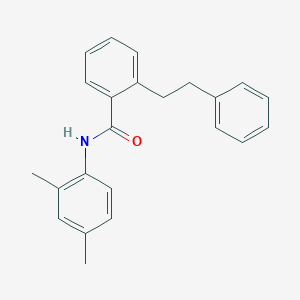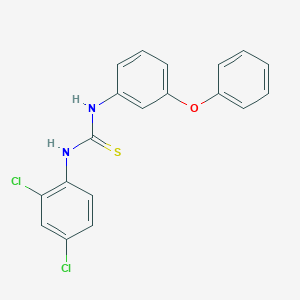
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide, commonly known as DPN, is a synthetic compound widely used in scientific research as a selective estrogen receptor modulator (SERM). DPN is a nonsteroidal compound that binds to estrogen receptors (ERs) and regulates their activity in a tissue-specific manner.
Applications De Recherche Scientifique
DPN is widely used in scientific research to study the role of estrogen receptors in various physiological processes, including breast cancer, osteoporosis, cardiovascular diseases, and neuroprotection. DPN has been shown to have tissue-specific effects on ERs, which makes it a valuable tool for studying the complex mechanisms of estrogen signaling. DPN can also be used to investigate the effects of estrogen on non-reproductive tissues, such as the brain and the cardiovascular system.
Mécanisme D'action
DPN binds to ERs and regulates their activity in a tissue-specific manner. DPN has a higher affinity for ERβ than for ERα, which makes it a selective estrogen receptor modulator (N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide). DPN has been shown to activate ERβ-mediated transcriptional activity in breast cancer cells, while inhibiting ERα-mediated activity. DPN also regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
DPN has been shown to have diverse biochemical and physiological effects, depending on the tissue and the context. In breast cancer cells, DPN inhibits cell proliferation and induces cell cycle arrest and apoptosis. In osteoblasts, DPN stimulates bone formation and mineralization. In neurons, DPN protects against oxidative stress and inflammation. In the cardiovascular system, DPN improves endothelial function and reduces atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
DPN has several advantages as a research tool, including its high affinity for ERβ, its tissue-specific effects, and its nonsteroidal structure. DPN can be used to study the effects of estrogen signaling in different tissues and disease models. However, DPN also has some limitations, including its low solubility in water, its potential for off-target effects, and its dependence on ERβ expression levels.
Orientations Futures
There are several future directions for DPN research, including the development of more potent and selective analogs, the investigation of its effects on non-canonical ER signaling pathways, and the exploration of its potential therapeutic applications in various diseases. DPN can also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Overall, DPN is a valuable research tool that can provide insights into the complex mechanisms of estrogen signaling and its role in health and disease.
Méthodes De Synthèse
The synthesis of DPN involves multiple steps, including the reaction of 2,4-dimethylphenylamine with 2-bromo-1-phenylethane, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained by recrystallization from ethanol. The purity and yield of DPN can be improved by using different solvents, catalysts, and reaction conditions.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-12-15-22(18(2)16-17)24-23(25)21-11-7-6-10-20(21)14-13-19-8-4-3-5-9-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJYBHVZFNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)

![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)

![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![1-[4-(3-methoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6010980.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)
![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)